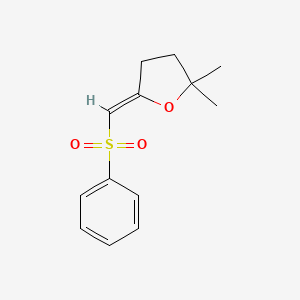

(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran

Description

(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is a substituted tetrahydrofuran derivative characterized by a phenylsulfonyl methylene group at the C5 position and two methyl groups at the C2 position. The stereochemistry (Z-configuration) indicates that the substituents on the double bond are on the same side, influencing molecular geometry and intermolecular interactions. Its phenylsulfonyl moiety enhances electron-withdrawing properties, while the tetrahydrofuran backbone provides rigidity and stereochemical control .

Properties

Molecular Formula |

C13H16O3S |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

(5Z)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |

InChI |

InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10- |

InChI Key |

JZKHKXPGVWOZJB-KHPPLWFESA-N |

Isomeric SMILES |

CC1(CC/C(=C/S(=O)(=O)C2=CC=CC=C2)/O1)C |

Canonical SMILES |

CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4-penten-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the phenylsulfonyl and methylene groups. These groups can participate in various reactions, leading to the formation of new products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs for comparison include:

- Tetrahydrofuran derivatives (e.g., tetrahydrofuran itself, halogenated or alkyl-substituted variants).

- Phenylsulfonyl-substituted compounds with varying substituents at critical positions (e.g., carbonyl, bromine, methyl groups).

Table 1: Substituent Effects on Chromatographic Behavior and Steric Interactions

Key Findings :

- Steric Hindrance : The phenylsulfonyl methylene group in the target compound introduces significant steric bulk near the sulfonyl aromatic ring. This reduces hydrophobic interactions with chromatographic stationary phases compared to analogs with smaller substituents (e.g., carbonyl) .

- Enantioselectivity: The bulky 2,2-dimethyl groups and Z-configuration may limit rotational freedom, moderately enhancing enantioselectivity compared to non-methylated analogs. However, selectivity is lower than in compounds with smaller, electron-withdrawing groups (e.g., carbonyl) that enable stronger π-π interactions .

Tetrahydrofuran Derivatives:

- Halogenated THF analogs: Often exhibit higher toxicity; for example, methylene chloride (a THF-related compound) is linked to carcinogenicity and neurotoxicity .

Phenylsulfonyl-Substituted Compounds:

- Target Compound: Limited toxicological data are available, but phenylsulfonyl groups are generally associated with moderate reactivity. Structural analogs like Thiophene fentanyl hydrochloride (a tetrahydrofuran derivative) lack comprehensive toxicity studies, highlighting the need for caution in handling .

Biological Activity

(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a tetrahydrofuran ring substituted with a phenylsulfonyl group and a methylene bridge, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 246.30 g/mol |

| CAS Registry Number | 7416-35-5 |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives containing a sulfonamide group have shown enhanced activity against various fungal strains.

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of related compounds, the minimum inhibitory concentration (MIC) was determined for several derivatives. The most potent compound demonstrated an MIC of 6.25 µg/mL against Fusarium oxysporum, suggesting that structural modifications can lead to improved antifungal efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways.

Case Study: Apoptosis Induction

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. Flow cytometry analyses showed significant changes in cell cycle distribution and increased expression of pro-apoptotic markers .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses selective antibacterial activity, making it a candidate for further drug development.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The sulfonyl group may interact with active sites on enzymes critical for microbial survival.

- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into microbial membranes, disrupting their integrity.

- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.